4-(1-pyrrolidinyl)pentanoic acid hydrochloride
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Overview
Description
4-(1-pyrrolidinyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route involves the reaction of a suitable precursor with pyrrolidine under specific conditions. For example, the reaction of a pentanoic acid derivative with pyrrolidine in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace existing substituents.
Scientific Research Applications
4-(1-pyrrolidinyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Properties
CAS No. |
1185297-26-0; 889940-05-0 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(4-5-9(11)12)10-6-2-3-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI Key |
BXXVVTYPNFOUII-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)N1CCCC1.Cl |
solubility |
not available |
Origin of Product |
United States |
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